molecular formula C16H23NO B6173446 4-propyl-1-[(pyridin-3-yl)methyl]cyclohexane-1-carbaldehyde CAS No. 2470440-05-0

4-propyl-1-[(pyridin-3-yl)methyl]cyclohexane-1-carbaldehyde

Cat. No.: B6173446
CAS No.: 2470440-05-0
M. Wt: 245.4
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Description

4-propyl-1-[(pyridin-3-yl)methyl]cyclohexane-1-carbaldehyde is a chemical compound with the molecular formula C16H23NO and a molecular weight of 245.4 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-propyl-1-[(pyridin-3-yl)methyl]cyclohexane-1-carbaldehyde typically involves the following steps:

    Formation of the Cyclohexane Ring: The cyclohexane ring is formed through a series of cyclization reactions, often starting from simpler organic molecules.

    Introduction of the Propyl Group: The propyl group is introduced via alkylation reactions, where a propyl halide reacts with the cyclohexane ring in the presence of a base.

    Attachment of the Pyridin-3-yl Methyl Group: This step involves the reaction of pyridine derivatives with the cyclohexane ring, typically through nucleophilic substitution reactions.

    Formation of the Carbaldehyde Group: The final step involves the oxidation of the corresponding alcohol to form the aldehyde group, often using oxidizing agents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

4-propyl-1-[(pyridin-3-yl)methyl]cyclohexane-1-carbaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The pyridin-3-yl methyl group can undergo nucleophilic substitution reactions, where nucleophiles replace the existing substituents.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: NaBH4 in methanol, LiAlH4 in ether.

    Substitution: Nucleophiles like amines, thiols, or halides in the presence of a base.

Major Products

    Oxidation: 4-propyl-1-[(pyridin-3-yl)methyl]cyclohexane-1-carboxylic acid.

    Reduction: 4-propyl-1-[(pyridin-3-yl)methyl]cyclohexane-1-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-propyl-1-[(pyridin-3-yl)methyl]cyclohexane-1-carbaldehyde has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-propyl-1-[(pyridin-3-yl)methyl]cyclohexane-1-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-propyl-1-[(pyridin-2-yl)methyl]cyclohexane-1-carbaldehyde
  • 4-propyl-1-[(pyridin-4-yl)methyl]cyclohexane-1-carbaldehyde
  • 4-ethyl-1-[(pyridin-3-yl)methyl]cyclohexane-1-carbaldehyde

Uniqueness

4-propyl-1-[(pyridin-3-yl)methyl]cyclohexane-1-carbaldehyde is unique due to the specific positioning of the propyl group and the pyridin-3-yl methyl group on the cyclohexane ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

CAS No.

2470440-05-0

Molecular Formula

C16H23NO

Molecular Weight

245.4

Purity

95

Origin of Product

United States

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